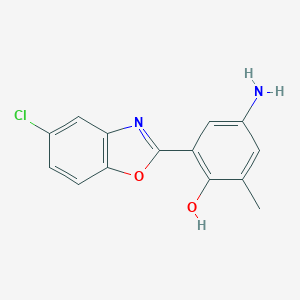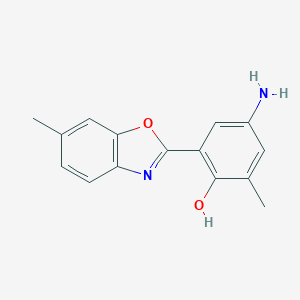![molecular formula C15H13N3O2 B509664 N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide CAS No. 878416-61-6](/img/structure/B509664.png)
N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide is a complex organic compound that features a unique structure combining an oxazole ring fused to a pyridine ring, attached to a benzyl group and an acetamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide typically involves multi-step organic reactionsThe benzyl group is then attached via a nucleophilic substitution reaction, and finally, the acetamide group is introduced through an amidation reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzyl or acetamide moieties.
Reduction: This reaction can reduce the oxazole or pyridine rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and pyridine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action for N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides
Uniqueness
N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide is unique due to its specific combination of an oxazole ring fused to a pyridine ring, which is not commonly found in other compounds.
Eigenschaften
CAS-Nummer |
878416-61-6 |
|---|---|
Molekularformel |
C15H13N3O2 |
Molekulargewicht |
267.28g/mol |
IUPAC-Name |
N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C15H13N3O2/c1-10(19)17-9-11-4-6-12(7-5-11)15-18-14-13(20-15)3-2-8-16-14/h2-8H,9H2,1H3,(H,17,19) |
InChI-Schlüssel |
ZKTBHQGWHAYMQU-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
Kanonische SMILES |
CC(=O)NCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline](/img/structure/B509583.png)
![2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B509584.png)
![5-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B509597.png)
![N-[3-chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B509636.png)
![2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B509641.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-furamide](/img/structure/B509642.png)
![Methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B509643.png)
![Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B509651.png)
![Methyl 3-[(3-methoxy-2-naphthoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B509652.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-thiophenecarboxamide](/img/structure/B509655.png)
![Methyl 3-[(4-isopropoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B509661.png)
![Methyl 3-[(3-isopropoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B509663.png)
